molecular formula C5H11Cl2N B2432046 2-Chlorocyclopentan-1-amine hydrochloride CAS No. 89211-77-8

2-Chlorocyclopentan-1-amine hydrochloride

Cat. No. B2432046
CAS RN: 89211-77-8
M. Wt: 156.05
InChI Key: BVRQXAFEMHESLE-UHFFFAOYSA-N
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Description

“2-Chlorocyclopentan-1-amine hydrochloride” is a chemical compound with the molecular formula C5H11Cl2N . It is used in various scientific and industrial applications .


Chemical Reactions Analysis

Amines, including “2-Chlorocyclopentan-1-amine hydrochloride”, can undergo various chemical reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products, but tertiary amines are cleanly alkylated to give quaternary ammonium salts .

Scientific Research Applications

Macrocyclic Compound Formation

The condensation reaction of 2,6-diformylpyridine with trans-1,2-diaminocyclopentane, closely related to 2-Chlorocyclopentan-1-amine hydrochloride, was studied for the formation of macrocyclic imine compounds. These compounds have potential applications in coordination chemistry and molecular recognition (Frydrych, Ślepokura, Bil, & Gregoliński, 2019).

Antiviral Agent Synthesis

A study focused on the synthesis of tricyclic compounds with unique amine moieties, including structures akin to 2-Chlorocyclopentan-1-amine hydrochloride, for the development of anti-influenza virus agents. One of the synthesized compounds showed potent anti-influenza A virus activity (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).

Hydrogel Development

Tris(2-(2-formylphenoxy)ethyl)amine was synthesized using a process involving 2-Chlorocyclopentan-1-amine hydrochloride. This compound was used as a cross-linker to develop pH- and thermo-responsive chitosan hydrogels, which have potential applications in drug delivery systems (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).

Alkaloidal Natural Product Syntheses

The synthesis of enantiopure alkaloidal natural products using a process related to 2-Chlorocyclopentan-1-amine hydrochloride was explored. This method involved the formation and cleavage of 1,3-oxazinane, highlighting the potential of such compounds in the synthesis of complex organic molecules (Wang, Dong, Sun, Xu, Li, & Hu, 2005).

properties

IUPAC Name

2-chlorocyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRQXAFEMHESLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorocyclopentan-1-amine hydrochloride

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